molecular formula C7H11N3O3 B14010047 6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione CAS No. 90008-83-6

6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione

Cat. No.: B14010047
CAS No.: 90008-83-6
M. Wt: 185.18 g/mol
InChI Key: BPRJPGZUWBFANN-UHFFFAOYSA-N
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Description

6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound features an amino group at the 6th position, a hydroxypropyl group at the 5th position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with various functional groups attached to the amino or hydroxypropyl positions.

Scientific Research Applications

6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The amino and hydroxypropyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one: This compound features a sulfanylidene group instead of one of the keto groups, which may alter its reactivity and biological activity.

    5-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione: This compound has a methyl group instead of an amino group, leading to different chemical and biological properties.

Uniqueness

6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione is unique due to its specific functional groups and their positions on the pyrimidine ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

90008-83-6

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c1-3(11)2-4-5(8)9-7(13)10-6(4)12/h3,11H,2H2,1H3,(H4,8,9,10,12,13)

InChI Key

BPRJPGZUWBFANN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(NC(=O)NC1=O)N)O

Origin of Product

United States

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